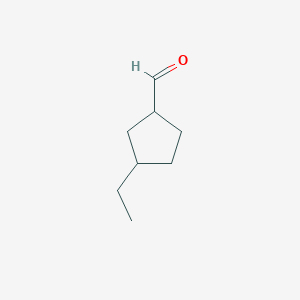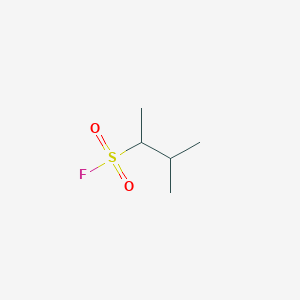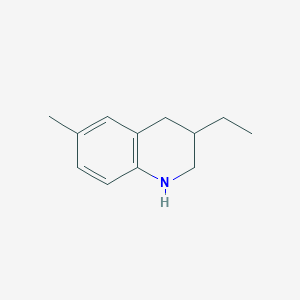![molecular formula C14H22ClNOS B13289094 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13289094.png)
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H22ClNOS. It is a piperidine derivative that features a methoxyphenyl group attached via a sulfanyl linkage to an ethyl chain, which is further connected to a piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:
Formation of the Sulfanyl Linkage: The initial step involves the reaction of 2-methoxyphenyl thiol with an appropriate ethyl halide under basic conditions to form 2-[(2-methoxyphenyl)sulfanyl]ethyl halide.
Piperidine Ring Introduction: The resulting product is then reacted with piperidine in the presence of a base to form 4-{2-[(2-methoxyphenyl)sulfanyl]ethyl}piperidine.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated products, modified piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The sulfanyl linkage may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
- 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride
Comparison
4-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the methoxy group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C14H22ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-4-2-3-5-14(13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H |
InChI Key |
LWGBVCOEINLUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



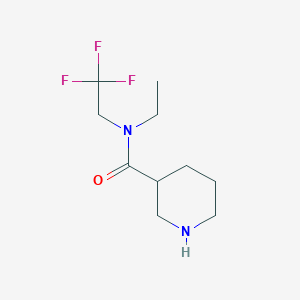

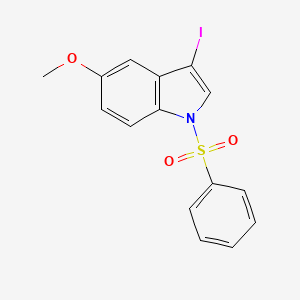
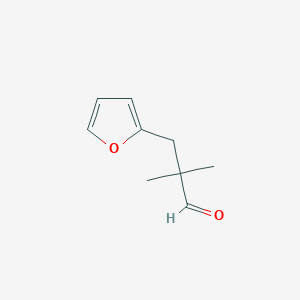

![(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B13289065.png)
![2-{[(2-Hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13289069.png)
